![molecular formula C25H25N5O B2451655 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide CAS No. 1351588-96-9](/img/structure/B2451655.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Novel Derivative Synthesis and Biological Evaluation
A study by Yengoyan et al. (2018) explored the synthesis of novel derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, demonstrating their potential as plant growth stimulants. The compounds showed pronounced activity, warranting deeper studies and field trials (Yengoyan et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Zaki et al. (2016) investigated the synthesis of pyrazolo[3,4-d]pyridazines, revealing their significant antimicrobial, anti-inflammatory, and analgesic activities. This study highlights the diverse biological activities of compounds within this chemical class (Zaki et al., 2016).
Mononuclear ReI Complex Derivation
Saldías et al. (2020) detailed the creation of a mononuclear ReI complex derived from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid. This study contributes to the understanding of molecular structures and interactions in such complexes (Saldías et al., 2020).
[4+2]-Cycloaddition Applications
Rusinov et al. (2000) explored the [4+2]-cycloaddition of tetrazines, including 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, with various substrates. This research is significant for understanding the reactivities of tetrazines and their potential applications in organic synthesis (Rusinov et al., 2000).
Development of Silver Complexes
Bodman and Fitchett (2015) studied the formation of silver complexes with ligands based on 3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Their work provides insights into the structural characteristics and potential applications of these complexes (Bodman & Fitchett, 2015).
VEGFR2 Kinase Inhibition
Miyamoto et al. (2013) described the synthesis and evaluation of a pyrazole-5-carboxamide derivative as a potent VEGFR2 kinase inhibitor, demonstrating its application in cancer therapy (Miyamoto et al., 2013).
Antileukemic Activity Studies
Earl and Townsend (1979) researched the antileukemic activities of furanyl and pyranyl derivatives of pyrazole-4-carboxamide, contributing to the field of leukemia therapy (Earl & Townsend, 1979).
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-17-19(2)30(29-18)24-14-13-23(27-28-24)25(31)26-16-15-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,22H,15-16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTUJPDZNLNQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.